N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide
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Overview
Description
“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide” is a compound with the molecular formula C20H19ClN6O3 . It is a pyrazolopyrimidine derivative, which is a class of compounds that have received significant attention due to their structural similarity with purines .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolopyrimidine core, which is a fused nitrogen-containing heterocyclic ring system. This structure is considered a bioisostere of natural purines .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, pyrazolopyrimidine derivatives are known to undergo various chemical reactions. For instance, they can react with hydroxylamine hydrochloride, urea, thiourea, thiosemicarbazide, phenylhydrazine, and aromatic amines to afford the corresponding pyrazolopyrimidin-4-ones .Physical And Chemical Properties Analysis
This compound has a molecular weight of 426.9 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6. Its rotatable bond count is 3. Its exact mass and monoisotopic mass are 426.1207162 g/mol. Its topological polar surface area is 106 Ų .Scientific Research Applications
Asymmetric Synthesis of N-Heterocycles
The compound is utilized in the asymmetric synthesis of N-heterocycles, which are crucial frameworks in many natural products and pharmaceuticals. The tert-butyl group in the compound provides steric hindrance, which is beneficial for the stereoselective formation of chiral centers. This application is particularly relevant in the development of medications with specific enantiomeric forms, which can have different therapeutic effects .
Biological Evaluation as Antimicrobial Agents
Research indicates that derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties. The presence of the pyrazolo[3,4-d]pyrimidin moiety contributes to the compound’s potential to interact with bacterial enzymes or cell walls, thereby inhibiting the growth of microorganisms .
Drug Discovery and Development
The compound serves as a building block in drug discovery, particularly in the synthesis of novel organic compounds such as amides, sulphonamides, and Mannich bases. These compounds have a wide spectrum of biological activities, including anticancer, antiparasitic, and antidepressive actions, making the compound a valuable asset in medicinal chemistry .
Synthesis of Chiral Intermediates
It is used in the synthesis of chiral intermediates for drugs, such as the lipid-lowering medication rosuvastatin. The tert-butyl group plays a significant role in the stereochemistry of the intermediates, which is crucial for the efficacy and safety of the final pharmaceutical product .
Future Directions
Pyrazolopyrimidine derivatives, including this compound, have shown promise in various therapeutic applications, particularly as anticancer agents . Future research may focus on further exploring the therapeutic potential of these compounds, optimizing their synthesis processes, and investigating their safety profiles.
properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-9(2)6-11(20)17-18-8-15-12-10(13(18)21)7-16-19(12)14(3,4)5/h7-9H,6H2,1-5H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARGMRXBNBFCMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide |
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